Tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate
Description
Tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate is a substituted pyridine derivative featuring a tert-butyl carbamate group at the 3-position, a bromine atom at the 6-position, and an acetyl group at the 4-position. This compound is structurally significant in medicinal and synthetic chemistry due to its versatile reactivity. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the acetyl group offers a site for further functionalization, such as condensation or reduction. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic workflows .
Properties
Molecular Formula |
C12H15BrN2O3 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
tert-butyl N-(4-acetyl-6-bromopyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H15BrN2O3/c1-7(16)8-5-10(13)14-6-9(8)15-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,17) |
InChI Key |
JICYNRKZYOJWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate typically involves multiple steps. One common method starts with the bromination of 4-acetylpyridine to introduce the bromine atom at the 6th position. This is followed by the protection of the nitrogen atom using tert-butyl carbamate. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of acids or ketones.
Scientific Research Applications
Tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest structural analogs include:
tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate (CAS: 2222856-83-7):
- Substituents : Methoxy (6-position) instead of acetyl.
- Impact : The methoxy group is electron-donating, increasing pyridine ring electron density, which may slow electrophilic substitution at the bromine site compared to the acetylated analog. This difference influences reactivity in coupling reactions .
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Compound 296): Substituents: Cyclohexylmethoxy and amino groups.
tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (Compound 298): Substituents: Halogenated pyrimidine and stereospecific cyclohexylmethoxy groups. Impact: The pyrimidine core and iodine atom expand utility in kinase inhibitor synthesis, contrasting with the pyridine-based scaffold of the target compound .
Physical and Chemical Properties
- Key Observations: The acetyl group in the target compound lowers the pKa of the adjacent amine compared to the methoxy analog due to its electron-withdrawing nature, increasing acidity .
Stability and Reactivity
- The Boc group in all analogs provides hydrolytic stability under basic conditions but is cleavable under acidic conditions (e.g., TFA).
- The 6-bromo substituent in the target compound shows faster oxidative addition in palladium-catalyzed couplings compared to chloro or iodo analogs in pyrimidine derivatives .
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